2-Chloro-5-cyanobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-cyanobenzenesulfonamide is a chemical compound with the CAS number 1939-76-0 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-Chloro-5-cyanobenzenesulfonamide involves various scientific techniques such as NMR, HPLC, LC-MS, UPLC, and more . It is a versatile chemical compound used in various scientific research.Molecular Structure Analysis

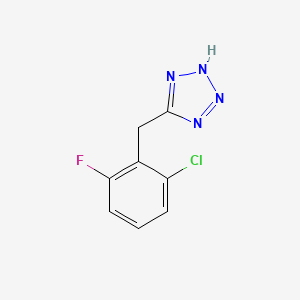

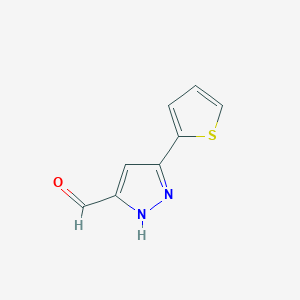

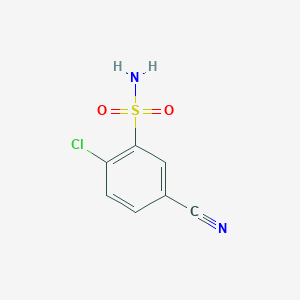

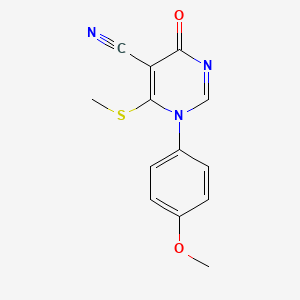

The molecular formula of 2-Chloro-5-cyanobenzenesulfonamide is C7H5ClN2O2S . The average mass is 182.200 Da and the monoisotopic mass is 182.014999 Da .科学的研究の応用

Anticancer Effects

2-Chloro-5-cyanobenzenesulfonamide derivatives have shown significant potential in cancer research. Dibenzensulfonamides, structurally similar to 2-Chloro-5-cyanobenzenesulfonamide, have demonstrated anticancer properties by inducing apoptosis and autophagy pathways in tumor cells. These compounds also inhibited carbonic anhydrase isoenzymes associated with tumors, indicating their potential as anticancer drug candidates (Gul et al., 2018).

Inhibition of Carbonic Anhydrase Isozymes

Novel derivatives of 2-Chloro-5-cyanobenzenesulfonamide have been shown to inhibit human carbonic anhydrase cytosolic isozymes I and II, and the transmembrane tumor-associated isozymes IX and XII. This inhibition is critical for their potential use in cancer treatment, as these isozymes are involved in tumor growth and metastasis (Żołnowska et al., 2018).

Antitumor Sulfonamides in Clinical Trials

Compounds derived from sulfonamide-focused libraries, including those related to 2-Chloro-5-cyanobenzenesulfonamide, have progressed to clinical trials as antitumor agents. They have been identified as potent cell cycle inhibitors and show preliminary clinical activities (Owa et al., 2002).

Use as Amine Protecting/Activating Group

4-Cyanobenzenesulfonamides, closely related to 2-Chloro-5-cyanobenzenesulfonamide, have been used as amine protecting/activating groups in organic synthesis. They offer a clean cleavage to the parent amine under specific conditions, showing their utility in amine synthesis (Schmidt et al., 2017).

Gas-Liquid Chromatography Applications

Derivatives of 2-Chloro-5-cyanobenzenesulfonamide have been used in gas-liquid chromatography, demonstrating good chromatographic properties and applicability in biological studies, like determining drug concentrations in blood samples (Vandenheuvel & Gruber, 1975).

Ring-Forming Cascade En Route to Carbonic Anhydrase Inhibitors

Primary sulfonamide functionality, a characteristic of 2-Chloro-5-cyanobenzenesulfonamide, facilitates ring-forming cascade reactions leading to the production of carbonic anhydrase inhibitors. These inhibitors have therapeutic relevance in the treatment of various diseases (Sapegin et al., 2018).

Safety and Hazards

作用機序

Target of Action

2-Chloro-5-cyanobenzenesulfonamide is a type of sulfonamide, a class of synthetic antimicrobial drugs . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in the folate synthesis pathway and regulation of pH and fluid balance, respectively .

Mode of Action

Sulfonamides, including 2-Chloro-5-cyanobenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid which is essential for DNA synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, leading to a deficiency of tetrahydrofolic acid. This deficiency impairs the synthesis of purines and pyrimidines, which are essential components of DNA. As a result, DNA replication in bacteria is hindered, inhibiting their growth and proliferation .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of bacterial DNA synthesis by 2-Chloro-5-cyanobenzenesulfonamide leads to the cessation of bacterial growth and proliferation. This bacteriostatic effect helps the immune system to eliminate the bacterial infection .

特性

IUPAC Name |

2-chloro-5-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRASOYVDGPZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)

![N-(2-chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)